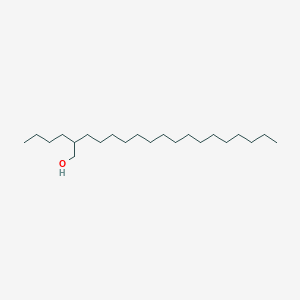

2-butyl-1-octadecanol

説明

特性

IUPAC Name |

2-butyloctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 2-butyl-1-octadecanol

An In-depth Technical Guide to the Synthesis of 2-Butyl-1-Octadecanol

Abstract

This technical guide provides a comprehensive overview of the , a high-molecular-weight branched fatty alcohol. As a member of the Guerbet alcohol family, this compound exhibits unique physicochemical properties, including a low melting point, low volatility, and excellent thermal and oxidative stability, making it a valuable component in cosmetics, lubricants, and as a chemical intermediate.[1][2] This document delves into the primary synthetic route, the mixed Guerbet reaction, offering a detailed exploration of the reaction mechanism, critical process parameters, and a step-by-step experimental protocol. Furthermore, it addresses the challenges of product purification and outlines standard characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this synthesis.

Introduction to 2-Butyl-1-Octadecanol

2-Butyl-1-octadecanol is a saturated, branched-chain primary alcohol with a total of 22 carbon atoms. Its structure, featuring a butyl group at the β-position of an octadecanol backbone, is characteristic of Guerbet alcohols. This branching disrupts the molecular packing that is typical of linear-chain alcohols, resulting in a significantly lower melting point and rendering the compound liquid over a broad temperature range.[1][3] These properties are highly desirable in applications requiring stable, non-volatile, and skin-compatible emollients or lubricants.[2]

The synthesis of such a specifically branched, high-molecular-weight alcohol is most effectively achieved through the Guerbet reaction, a robust process involving the self-condensation of primary alcohols at elevated temperatures.[4][5] For an asymmetrical product like 2-butyl-1-octadecanol, a variation known as the mixed or crossed Guerbet reaction is employed.

Synthetic Strategy: The Mixed Guerbet Reaction

The is achieved via the mixed Guerbet condensation of 1-hexanol (C₆H₁₄O) and 1-hexadecanol (C₁₆H₃₄O). This reaction, however, inherently produces a statistical mixture of four different Guerbet alcohols, which presents a significant purification challenge.

-

2-Butyl-1-octanol (C₁₂) from the self-condensation of 1-hexanol.

-

2-Tetradecyl-1-triacontanol (C₄₀) from the self-condensation of 1-hexadecanol.

-

2-Butyl-1-octadecanol (C₂₂) - Desired Product .

-

2-Tetradecyl-1-octanol (C₂₂) - Isomeric by-product.

The successful isolation of the target compound relies on exploiting the significant differences in the boiling points of the products via fractional vacuum distillation.

Reaction Mechanism

The Guerbet reaction proceeds through a four-step catalytic cycle. A multifunctional catalyst system is required to facilitate both dehydrogenation/hydrogenation and the base-catalyzed condensation.[1][6]

-

Dehydrogenation: The two starting primary alcohols (1-hexanol and 1-hexadecanol) are first reversibly oxidized to their corresponding aldehydes (hexanal and hexadecanal) by a dehydrogenation catalyst, often in the presence of a hydrogen acceptor.[4][5]

-

Aldol Condensation: A strong base (e.g., KOH) facilitates a mixed aldol condensation between the two different aldehydes. For the formation of 2-butyl-1-octadecanol, hexanal forms an enolate that attacks the carbonyl carbon of hexadecanal. This step is crucial for forming the C-C bond that establishes the branched structure.[1][7]

-

Dehydration: The resulting aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated aldehyde intermediate (2-butyl-2-octadecenal).[8]

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to yield the saturated branched-chain primary alcohol, 2-butyl-1-octadecanol. The hydrogen for this step is typically supplied by the initial dehydrogenation step in an elegant "hydrogen auto-transfer" process.[4]

Sources

2-Butyl-1-octadecanol: Comprehensive Chemical Properties, Synthesis, and Advanced Applications

Executive Summary

In the landscape of advanced materials and pharmaceutical formulations, the structural geometry of lipid excipients dictates the thermodynamic and kinetic success of the final product. 2-Butyl-1-octadecanol (CAS: 102547-07-9) is a high-purity, C22 β -branched primary alcohol belonging to the Guerbet alcohol family. Unlike linear fatty alcohols of similar molecular weight, which are solid waxes at room temperature, the precise beta-branching of 2-butyl-1-octadecanol grants it exceptional fluidity, low volatility, and high oxidative stability[1]. This technical guide explores the physicochemical properties, synthetic pathways, and critical applications of 2-butyl-1-octadecanol, particularly its role as a structural scaffold in lipid nanoparticles (LNPs) and advanced cosmetic emollients.

Molecular Architecture & Chemical Identity

The chemical identity of 2-butyl-1-octadecanol is defined by its 18-carbon primary chain and a 4-carbon (butyl) branch at the C2 ( β ) position.

The Causality of Branching: In linear C22 alcohols (e.g., behenyl alcohol), uniform alkyl chains pack tightly via van der Waals forces, resulting in a high melting point (~70°C). By introducing a butyl branch at the β -position, the steric bulk actively disrupts this crystalline lattice packing. This structural hindrance forces the molecule to remain liquid at significantly lower temperatures. Furthermore, unlike unsaturated lipids (e.g., oleyl alcohol) that achieve fluidity through double bonds, 2-butyl-1-octadecanol is fully saturated. This absence of pi-bonds renders it highly resistant to lipid peroxidation and oxidative degradation, a critical factor for extending the shelf-life of sensitive drug payloads like mRNA[2].

Physicochemical Properties

The quantitative data defining the physical and chemical behavior of 2-butyl-1-octadecanol are summarized below. These metrics dictate its behavior in microfluidic mixing and emulsion stability[3].

| Property | Value / Description |

| IUPAC Name | 2-butyloctadecan-1-ol |

| CAS Number | 102547-07-9 |

| Molecular Formula | C₂₂H₄₆O |

| Molecular Weight | 326.60 g/mol |

| Physical State (at 25°C) | Viscous, clear liquid |

| Oxidation Stability | Excellent (Fully saturated aliphatic chain) |

| Solubility | Soluble in chloroform, methanol, hexane; Insoluble in water |

| Primary Utility | LNP lipid tail synthesis, emollient, biolubricant |

Synthesis Pathway: The Cross-Guerbet Reaction

The synthesis of 2-butyl-1-octadecanol is achieved via a cross-Guerbet reaction utilizing 1-octadecanol and 1-hexanol. This multi-step, one-pot catalytic process is driven by thermodynamic shifts.

-

Dehydrogenation: The primary alcohols are catalytically dehydrogenated to their corresponding aldehydes (octadecanal and hexanal).

-

Cross-Aldol Condensation: Under basic conditions, the enolate of hexanal acts as a nucleophile, attacking the electrophilic carbonyl carbon of octadecanal to form a β -hydroxy aldehyde (aldol intermediate).

-

Dehydration: The intermediate undergoes rapid dehydration (loss of H₂O) driven by heat, forming an α,β -unsaturated aldehyde.

-

Hydrogenation: The unsaturated intermediate is re-hydrogenated via a metal catalyst to yield the final saturated, β -branched primary alcohol.

Figure 1: Step-by-step mechanistic pathway of the cross-Guerbet reaction for 2-butyl-1-octadecanol.

Applications in Advanced Drug Delivery & Formulations

Lipid Nanoparticles (LNPs) and Ionizable Lipids

In the design of ionizable lipids for nucleic acid delivery, the geometry of the hydrophobic tail is paramount. 2-Butyl-1-octadecanol serves as an ideal precursor for synthesizing branched ester tails.

-

Mechanism of Action: The steric cone-shape induced by the butyl branch promotes the transition of the lipid bilayer from a lamellar phase (L α ) to an inverted hexagonal phase (H II ) in the acidic environment of the endosome. This phase transition is the primary biophysical driver for endosomal membrane disruption and the subsequent cytoplasmic release of the mRNA payload.

Dermatological Emollients

In cosmetics, Guerbet alcohols are prized for their "dry slip" feel. Because 2-butyl-1-octadecanol is a liquid lipid that resists oxidation, it acts as a superior permeation enhancer and emollient, delivering active pharmaceutical ingredients (APIs) through the stratum corneum without leaving a rancid or greasy residue[1].

Experimental Protocols & Analytical Workflows

Protocol 1: Synthesis of 2-Butyl-1-octadecyl Esters (Self-Validating Workflow)

To utilize 2-butyl-1-octadecanol in LNP formulations, it is frequently esterified with a functionalized carboxylic acid (e.g., an amino acid derivative). This protocol uses Fischer esterification principles with built-in validation.

-

Reaction Setup: Combine 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 2-butyl-1-octadecanol in anhydrous toluene. Add 0.05 equivalents of p-toluenesulfonic acid (PTSA) as a catalyst.

-

Equilibrium Driving (Causality): Attach a Dean-Stark apparatus. Reflux the mixture at 115°C. Why? Esterification is an equilibrium reaction. The Dean-Stark trap continuously removes the water byproduct azeotropically, driving the reaction strictly toward product formation (Le Chatelier's Principle).

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly polar carboxylic acid spot disappears, replaced by a high-R f non-polar ester spot.

-

Workup: Cool to room temperature, wash with saturated NaHCO₃ (to neutralize PTSA and unreacted acid), followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Analytical Characterization Workflow

To ensure the structural integrity and purity of the synthesized 2-butyl-1-octadecanol or its derivatives, a multi-modal analytical approach is required.

Figure 2: Multi-modal analytical workflow for the structural validation of 2-butyl-1-octadecanol.

Safety, Handling, and Storage

While 2-butyl-1-octadecanol is generally recognized as safe (GRAS) for topical applications and is non-reactive under standard conditions, it should be handled using standard laboratory PPE.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents to prevent unintended degradation of the primary alcohol group.

References

-

Montiel, M. C., Ortega-Requena, S., Gómez, M., Murcia, M. D., Máximo, F., & Bastida, J. (2025). "A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives." Materials, 18(22), 5180. [Link]

-

O'Lenick, A. J. (2001). "Guerbet Chemistry." Journal of Surfactants and Detergents. ResearchGate.[Link]

2-Butyl-1-octadecanol (CAS 102547-07-9): A Comprehensive Technical Guide for Formulation Scientists

Executive Summary

In the landscape of advanced formulation science—spanning from high-performance cosmetics to next-generation genomic medicines—the structural architecture of lipid excipients dictates macroscopic performance. 2-Butyl-1-octadecanol (CAS 102547-07-9) is a highly specialized, 22-carbon ( C22 ) β -branched primary alcohol belonging to the class of Guerbet alcohols [1].

Unlike its linear counterpart, behenyl alcohol, 2-butyl-1-octadecanol features a 4-carbon butyl chain extending from the β -carbon. This specific steric configuration disrupts crystalline packing, fundamentally altering its thermodynamic and physicochemical profile. For drug development professionals, this molecule serves as a critical synthetic precursor for branched ionizable lipids used in Lipid Nanoparticles (LNPs). For cosmetic and tribological researchers, it acts as an exceptionally stable, low-volatility emollient and lubricant [2].

This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis pathways, and self-validating experimental protocols for utilizing 2-butyl-1-octadecanol in advanced formulations.

Physicochemical Profiling & Structural Causality

The utility of 2-butyl-1-octadecanol is entirely governed by its β -branched structure. In linear aliphatic alcohols, strong van der Waals forces between highly ordered hydrocarbon chains result in high melting points and rigid crystalline structures. The introduction of the butyl branch at the C2 position acts as a steric wedge.

Causality of Branching:

-

Depressed Melting Point: The steric hindrance prevents tight intermolecular packing, rendering the C22 molecule a viscous liquid or highly malleable low-melting solid at room temperature, which is crucial for cold-process formulations.

-

Oxidative Stability: The branching creates a sterically hindered environment around the α

- and β -carbons, significantly reducing susceptibility to auto-oxidation compared to unsaturated lipids (e.g., oleyl alcohol) [1].

-

Membrane Fusogenicity: When synthesized into an ionizable lipid, the bulky branched tail forces a "cone-shaped" molecular geometry, which is the primary driver for endosomal escape in LNP-mediated drug delivery.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-Butyl-1-octadecanol |

| CAS Number | 102547-07-9 |

| Molecular Formula | C22H46O |

| Molecular Weight | 326.6 g/mol |

| Structural Class | Guerbet Alcohol ( β -branched primary alcohol) |

| SMILES | CCCCCCCCCCCCCCCC(CCCC)CO |

| Physical State (@ 25°C) | Viscous liquid / Low-melting wax |

| Solubility | Soluble in ethanol, chloroform, hexane; Insoluble in water |

Synthesis: The Guerbet Reaction Pathway

2-Butyl-1-octadecanol is synthesized via the Guerbet Reaction , a highly efficient, atom-economical catalytic process that converts primary alcohols into β -alkylated dimer alcohols [1]. The synthesis involves a high-temperature, base-catalyzed cascade reaction.

Mechanistic Steps:

-

Dehydrogenation: The starting primary alcohols (e.g., 1-octadecanol and 1-butanol) are dehydrogenated over a metal catalyst to form corresponding aldehydes.

-

Aldol Condensation: A base-catalyzed cross-aldol condensation occurs, forming a β -hydroxy aldehyde. The butyl group from the shorter chain typically attacks the α -carbon of the longer chain.

-

Dehydration: The intermediate rapidly dehydrates to form an α,β -unsaturated aldehyde (enal).

-

Hydrogenation: The enal is hydrogenated back to a saturated primary alcohol, yielding 2-butyl-1-octadecanol.

Caption: The 4-step Guerbet reaction cascade for synthesizing 2-butyl-1-octadecanol.

Applications in Advanced Therapeutics: LNP Endosomal Escape

In the realm of genomic medicine, 2-butyl-1-octadecanol is utilized as a hydrophobic tail precursor for ionizable amino lipids . The efficacy of an LNP relies entirely on its ability to escape the endosome before lysosomal degradation occurs.

The Causality of the Cone Shape: When an LNP is endocytosed, the endosomal pH drops. The amine headgroup of the ionizable lipid becomes protonated (positively charged) and binds electrostatically to the anionic lipids of the endosomal membrane. However, electrostatic binding alone is insufficient for membrane rupture.

Because 2-butyl-1-octadecanol provides a highly branched, bulky hydrophobic tail, the cross-sectional area of the tail becomes significantly larger than that of the protonated headgroup. This forces the lipid into a cone-shaped geometry . In a flat bilayer, cone-shaped lipids create immense thermodynamic strain. To relieve this strain, the membrane undergoes a phase transition from a lamellar bilayer to an inverted hexagonal ( HII ) phase , which physically tears the endosomal membrane apart, releasing the mRNA cargo into the cytosol [3].

Caption: Mechanistic pathway of LNP endosomal escape driven by β-branched lipid tails.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every critical step includes a specific analytical checkpoint to prove causality and prevent downstream failure.

Protocol A: Synthesis of a Branched Ionizable Lipid via Esterification

This protocol details the esterification of 2-butyl-1-octadecanol with an amino-dicarboxylic acid linker (e.g., adipic acid derivative) to form an LNP ionizable lipid.

Step 1: Reaction Setup

-

Action: In a flame-dried round-bottom flask under argon, dissolve 1.0 eq of the amino-dicarboxylic acid and 2.2 eq of 2-butyl-1-octadecanol in anhydrous dichloromethane (DCM). Add 2.5 eq of EDC·HCl and 0.1 eq of DMAP. Stir at room temperature for 24 hours.

-

Causality: EDC·HCl activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst. The slight excess of the Guerbet alcohol ensures complete conversion of the di-acid.

-

Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The reaction is complete when the baseline spot (di-acid) disappears, and a new high-Rf spot (diester) emerges.

Step 2: Aqueous Workup and Purification

-

Action: Quench the reaction with saturated NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Validation Checkpoint 2 ( ): Analyze the purified fraction. The success of the esterification is confirmed by the downfield shift of the α -protons of 2-butyl-1-octadecanol from ~3.5 ppm (hydroxyl-adjacent) to ~4.0 ppm (ester-adjacent).

Step 3: Final Quality Control

-

Action: Lyophilize the purified lipid.

-

Validation Checkpoint 3 (LC-MS): Run Liquid Chromatography-Mass Spectrometry. The presence of unreacted 2-butyl-1-octadecanol will destabilize future LNPs by acting as a membrane disruptor. Ensure alcohol clearance is >99% and the exact mass of the target lipid is confirmed.

Protocol B: Microfluidic Formulation of mRNA-LNPs

This protocol utilizes the synthesized branched lipid to encapsulate mRNA.

Step 1: Fluidic Preparation

-

Action: Prepare the Lipid Phase in anhydrous ethanol: Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid at a molar ratio of 50:10:38.5:1.5. Prepare the Aqueous Phase : mRNA in 50 mM citrate buffer (pH 4.0) at an N:P ratio (nitrogen-to-phosphate) of 6:1.

-

Causality: The acidic pH 4.0 ensures the ionizable lipid is fully protonated, allowing it to electrostatically complex with the negatively charged mRNA backbone.

-

Validation Checkpoint 1: Visually inspect the lipid phase at 65°C. It must be optically clear. Any turbidity indicates incomplete solubilization, which will cause catastrophic microfluidic clogging.

Step 2: Microfluidic Mixing

-

Action: Inject the phases into a staggered herringbone microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio, with a total flow rate of 12 mL/min.

-

Causality: The rapid, chaotic advection (<1 ms mixing time) drops the ethanol concentration below the lipid solubility limit instantaneously. This forces uniform supersaturation, causing the lipids to rapidly precipitate around the mRNA before large macroscopic aggregates can form.

-

Validation Checkpoint 2 (DLS): Immediately measure the particles via Dynamic Light Scattering. A successful run yields a Z-average diameter of 60-80 nm and a Polydispersity Index (PDI) < 0.15. A PDI > 0.2 indicates non-uniform mixing.

Step 3: Dialysis and Encapsulation Assay

-

Action: Dialyze the LNP suspension against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

-

Validation Checkpoint 3 (Ribogreen Assay): Measure encapsulation efficiency (EE%). The neutral pH strips protons from the ionizable lipid, rendering it hydrophobic and locking the mRNA inside the solid lipid core. EE% must be >90% to be considered viable for in vivo use.

References

An In-depth Technical Guide to 2-Butyl-1-Octadecanol and its Role in Advanced Drug Development

Introduction: The Significance of Branched-Chain Alcohols in Pharmaceutics

In the realm of pharmaceutical excipients, the molecular architecture of a compound dictates its functionality. While linear fatty alcohols have long been utilized, their branched-chain counterparts, particularly Guerbet alcohols, offer a unique set of properties that make them highly desirable for modern drug delivery systems. 2-Butyl-1-octadecanol, a C22 Guerbet alcohol, exemplifies this, providing formulation scientists with a versatile tool to enhance the performance of topical and transdermal drug products.

Guerbet alcohols are primary alcohols with branching at the β-carbon position.[1] This distinct structure results in a lower melting point compared to their linear analogs, rendering them liquid at or near room temperature.[1] This characteristic, combined with low volatility, contributes to their excellent stability and sensory properties in formulations.[2]

Synthesis and Manufacturing of 2-Butyl-1-Octadecanol

The primary industrial route for the synthesis of 2-butyl-1-octadecanol is the Guerbet reaction. This self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst is a cornerstone of branched-chain alcohol production.[3]

The Guerbet Reaction Mechanism

The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The starting primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: The aldehyde then undergoes an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: This intermediate eliminates a molecule of water.

-

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the branched-chain Guerbet alcohol.[3]

Caption: Guerbet reaction pathway for the synthesis of 2-Butyl-1-Octadecanol.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a Guerbet alcohol like 2-butyl-1-octadecanol, adapted from literature procedures for related compounds.[3]

Materials and Equipment:

-

Starting Alcohol (e.g., 1-dodecanol and 1-decanol)

-

Catalyst (e.g., Sodium hydroxide and Zinc Oxide)

-

Inert Gas (e.g., Nitrogen)

-

Jacketed glass or stainless steel reactor with mechanical stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus)

-

Filtration system

-

Vacuum distillation unit

Procedure:

-

Charging the Reactor: The reactor is charged with the starting alcohol and the catalyst.

-

Inert Atmosphere: The system is purged with nitrogen to remove air and prevent oxidation.

-

Reaction: The mixture is heated to approximately 210-250°C with continuous stirring. Water produced during the reaction is continuously removed using the water separator.

-

Cooling and Filtration: Once the reaction is complete, the mixture is cooled. The solid catalyst and any precipitated salts are removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to isolate the 2-butyl-1-octadecanol.[3]

Physicochemical Properties

The unique branched structure of 2-butyl-1-octadecanol imparts distinct physical and chemical properties that are highly advantageous in pharmaceutical formulations.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₆O | [4] |

| Molecular Weight | 326.6 g/mol | [4] |

| Appearance | Colorless, oily liquid | [5] |

| Boiling Point | Higher than related, shorter-chain Guerbet alcohols (e.g., 2-butyl-1-octanol at 145-149 °C) | [4][5] |

| Melting Point | Low, liquid at room temperature | [6] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and ether. |

Applications in Drug Development

2-Butyl-1-octadecanol and other Guerbet alcohols are versatile excipients, particularly in the development of topical and transdermal drug delivery systems.[1] Their utility stems from their roles as emollients, solvents, and penetration enhancers.

Emollient and Solvent

As an emollient, 2-butyl-1-octadecanol imparts a smooth, non-oily feel to topical preparations, enhancing patient compliance.[2] Its liquid nature and ability to dissolve a variety of active pharmaceutical ingredients (APIs) make it a valuable solvent, improving the homogeneity and stability of formulations.[1][7]

Dermal Permeation Enhancer

One of the most significant applications of Guerbet alcohols in drug development is their role as dermal permeation enhancers.[1] They are believed to facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin, through several mechanisms:

-

Disruption of Stratum Corneum Lipids: By inserting themselves into the highly ordered lipid bilayers of the stratum corneum, they increase the fluidity and disorder of these lipids.[8]

-

Creation of Diffusion Channels: This disruption creates pathways through which drug molecules can more easily permeate the skin.

Caption: Mechanism of 2-Butyl-1-Octadecanol as a penetration enhancer.

Formulation of Nanoemulsions

2-Butyl-1-octadecanol can be used as the oil phase in the preparation of nanoemulsions, which are effective carriers for poorly water-soluble drugs.

Generalized Protocol for Nanoemulsion Preparation:

-

Oil Phase Preparation: The active pharmaceutical ingredient (API) is dissolved in 2-butyl-1-octadecanol. A surfactant and a co-surfactant are then added to this oil phase.

-

Aqueous Phase Preparation: The aqueous phase is prepared separately, often containing a hydrophilic surfactant.

-

Mixing: The oil phase is added dropwise to the aqueous phase with continuous stirring.

-

Homogenization: The resulting mixture is homogenized at high pressure to form a stable nanoemulsion.[9]

Safety and Toxicology

Guerbet alcohols are generally considered to have low toxicity. For the closely related 2-butyl-1-octanol, the oral LD50 in rats is reported as 13,000 mg/kg.[10] It is classified as a mild skin irritant in rabbits after 24 hours of exposure.[10] As with any excipient, it is crucial to consult the material safety data sheet (MSDS) and conduct appropriate safety assessments for the specific application.[10][11]

Conclusion

2-Butyl-1-octadecanol, as a representative of the Guerbet alcohol class, offers a unique combination of physicochemical properties that make it a highly valuable excipient in modern drug development. Its role as a solvent, emollient, and particularly as a dermal penetration enhancer, provides formulation scientists with a powerful tool to overcome challenges in topical and transdermal drug delivery. A thorough understanding of its synthesis, properties, and mechanisms of action is essential for harnessing its full potential in creating safe and effective pharmaceutical products.

References

- An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development - Benchchem. (n.d.).

- Industrial Scale Production of 2-Butyl-1-dodecanol: Application Notes and Protocols - Benchchem. (n.d.).

- Versatile use - alcohols in skin care products - ... - Dermaviduals.de. (n.d.).

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - MDPI. (n.d.).

- Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.).

- US9333262B2 - Guerbet alcohol mixtures and uses thereof - Google Patents. (n.d.).

- 2-BUTYL-1-OCTANOL - Safety Data Sheet - ChemicalBook. (2026, January 17).

- 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem. (n.d.).

- 2-BUTYL-1-OCTANOL - Ataman Kimya. (n.d.).

- 1 0 0 Material Safety Data Sheet. (2005, October 9).

- 2-Butyl-1-decanol SDS, 21078-81-9 Safety Data Sheets - ECHEMI. (n.d.).

- An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1-dodecanol - Benchchem. (n.d.).

- CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents. (n.d.).

- 2-Butyl-1-octanol - NMPPDB. (n.d.).

- 2-Octyl-1-dodecanol Analytical Chemistry Chongqing Chemdad Co. ,Ltd. (n.d.).

- A Comprehensive Technical Guide to 2-Octyl-1-decanol: Physicochemical Properties and Synthesis - Benchchem. (n.d.).

- Safety Data Sheet - Fisher Scientific. (2015, June 17).

- Application of 2-Octyldodecanol in Pharmaceutical Formulations: Application Notes and Protocols - Benchchem. (n.d.).

- peer-reviewed studies on the efficacy of 2-octyldodecanol in drug delivery - Benchchem. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Versatile use - alcohols in skin care products - ... [dermaviduals.de]

- 7. 2-Octyl-1-dodecanol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

An In-depth Technical Guide to the Discovery and History of 2-Butyl-1-octadecanol

Abstract

2-Butyl-1-octadecanol, a C22 branched-chain primary alcohol, represents a significant member of the Guerbet alcohol family. Its discovery and development are intrinsically linked to the pioneering work of Marcel Guerbet over a century ago. This technical guide provides a comprehensive exploration of the historical context, synthesis, physicochemical properties, and applications of 2-butyl-1-octadecanol. We will delve into the fundamental principles of the Guerbet reaction, the primary synthetic route to this class of compounds, and extrapolate from related Guerbet alcohols to provide a detailed understanding of this specific molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of 2-butyl-1-octadecanol's scientific journey and technical attributes.

The Genesis of a Unique Molecular Architecture: The Guerbet Reaction

The story of 2-butyl-1-octadecanol begins not with the molecule itself, but with the discovery of the elegant chemical transformation that makes its synthesis possible. In the late 19th century, French chemist Marcel Guerbet investigated the self-condensation of alcohols at high temperatures in the presence of a catalyst. His work, first published in 1899, detailed a reaction that converted a primary alcohol into its β-alkylated dimer alcohol with the elimination of water.[1][2] This process, now famously known as the Guerbet reaction, laid the foundation for an entire class of branched-chain alcohols with unique and commercially valuable properties.[2][3]

The Guerbet reaction is a sophisticated one-pot process that proceeds through a series of four key steps. This sequence requires a catalyst that possesses both dehydrogenation/hydrogenation capabilities and basic properties.[4]

The overall reaction can be summarized as follows:

2 R-CH₂-CH₂-OH → R-CH₂-CH₂-CH(R)-CH₂-OH + H₂O

The mechanism involves:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: The aldehyde undergoes a base-catalyzed aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The aldol adduct readily loses a molecule of water.

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the final branched-chain Guerbet alcohol.[5]

Caption: The four-step mechanism of the Guerbet reaction.

While Marcel Guerbet is credited with the discovery, there is some historical debate, as it has been suggested that a similar discovery was made earlier by Markovnikov.[3] Regardless of its precise origin, the Guerbet reaction opened the door to the synthesis of a wide array of branched-chain alcohols, including 2-butyl-1-octadecanol.

From Discovery to Application: The Rise of Guerbet Alcohols

The initial discovery by Guerbet did not immediately lead to widespread industrial applications. It was in the mid-20th century that the unique properties of Guerbet alcohols began to be fully appreciated and exploited. The characteristic β-branching of their structure imparts several advantageous physicochemical properties compared to their linear counterparts of similar molecular weight:

-

Lower Melting Point: The branching disrupts the crystal lattice, resulting in a significantly lower melting point. This makes them liquids at or near room temperature, which is highly desirable for many formulations.[1][6]

-

Low Volatility: Despite their liquid state, their high molecular weight leads to low volatility.[7][8]

-

Excellent Thermal and Oxidative Stability: The saturated, branched structure enhances their stability at high temperatures and resistance to oxidation.[7]

-

Superior Lubricity and Emollience: Their oily nature provides excellent lubricating properties and a smooth, non-greasy feel on the skin, making them ideal for cosmetics and personal care products.[6][9]

These properties led to the commercialization of various Guerbet alcohols for a range of applications, including:

-

Cosmetics and Personal Care: As emollients, solvents, and emulsion stabilizers in skin creams, lotions, and hair care products.[6][9][10]

-

Lubricants: As base oils or additives in metalworking fluids and other industrial lubricants.

-

Plasticizers: To increase the flexibility and durability of polymers.

-

Chemical Intermediates: As precursors for the synthesis of surfactants and other specialty chemicals.

The Emergence of 2-Butyl-1-octadecanol

The overall synthesis reaction is as follows:

2 CH₃(CH₂)₁₀CH₂OH → CH₃(CH₂)₁₀CH(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

The resulting 2-butyl-1-octadecanol is a C22 alcohol, which places it in the higher molecular weight range of commercially available Guerbet alcohols. This larger size contributes to its excellent emollient and lubricating properties.

Physicochemical Properties

The table below summarizes the key physicochemical properties of 2-butyl-1-octadecanol. Where specific experimental data is not available, values are estimated based on trends observed in homologous Guerbet alcohols.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₂H₄₆O | [11] |

| Molecular Weight | 326.6 g/mol | [11] |

| CAS Number | 102547-07-9 | |

| Appearance | Clear, colorless to slightly yellowish, oily liquid | General property of Guerbet alcohols |

| Density | ~0.84 g/cm³ | Estimated based on related compounds |

| Boiling Point | > 200 °C at reduced pressure | Estimated to be higher than shorter-chain Guerbet alcohols |

| Melting Point | < 10 °C | Expected to be a liquid at room temperature |

| Solubility | Insoluble in water; soluble in organic solvents | General property of long-chain alcohols |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a long-chain Guerbet alcohol, adapted for the production of 2-butyl-1-octadecanol from 1-dodecanol. This protocol is based on established methods for the Guerbet reaction.[5]

Materials and Equipment:

-

Reactant: 1-Dodecanol (high purity)

-

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Co-catalyst (optional): Zinc oxide (ZnO) or a transition metal catalyst (e.g., Raney Nickel)

-

Inert Gas: Nitrogen (N₂)

-

Reactor: Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus for water removal.

-

Purification: Filtration system and vacuum distillation unit.

Procedure:

-

Reactor Setup: Charge the reactor with 1-dodecanol and the catalyst (e.g., 2-5 mol% KOH).

-

Inert Atmosphere: Purge the reactor with nitrogen to remove any oxygen.

-

Heating and Reaction: Heat the mixture to 220-250 °C with vigorous stirring. Water will begin to form and should be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when water evolution ceases (usually after several hours).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to below 100 °C. The basic catalyst can be neutralized with the addition of a suitable acid (e.g., phosphoric acid or sulfuric acid).

-

Catalyst Removal: The precipitated salts and any solid co-catalyst are removed by filtration.

-

Purification: The crude 2-butyl-1-octadecanol is purified by fractional distillation under reduced pressure to remove any unreacted 1-dodecanol and other byproducts.

Caption: A typical experimental workflow for the synthesis of 2-butyl-1-octadecanol.

Applications in Research and Industry

The unique properties of 2-butyl-1-octadecanol make it a valuable ingredient in various formulations, particularly in the cosmetics and personal care industries. Its high molecular weight and branched structure provide a rich, lubricating feel without being overly greasy.

Key Applications:

-

Cosmetics and Personal Care: It is used as an emollient, thickener, and emulsion stabilizer in products such as skin creams, lotions, and hair waving solutions.[11] Its ability to impart a smooth, soft appearance to the skin is highly valued.

-

Pharmaceuticals: While less common, its properties suggest potential as a stable, non-volatile vehicle in topical drug formulations, enhancing the spreadability and skin feel of ointments and creams.

-

Industrial Lubricants: Like other Guerbet alcohols, it can be used as a component in high-performance lubricants and metalworking fluids due to its thermal stability and lubricity.

Conclusion

The journey of 2-butyl-1-octadecanol from a theoretical product of a late 19th-century chemical reaction to a valuable component in modern formulations is a testament to the enduring legacy of Marcel Guerbet's discovery. While the specific historical milestones of this particular molecule are not as well-documented as those of its shorter-chain relatives, its synthesis, properties, and applications are a clear extension of the principles that govern all Guerbet alcohols. For researchers and drug development professionals, 2-butyl-1-octadecanol offers a unique combination of liquidity, stability, and emollience, making it a versatile tool for creating advanced formulations. As the demand for high-performance, stable, and aesthetically pleasing ingredients continues to grow, the importance of Guerbet alcohols like 2-butyl-1-octadecanol is set to endure.

References

-

Ataman Kimya. 2-BUTYL-1-OCTANOL.[Link]

-

Cosmetics Info. Octyldodecanol.[Link]

-

Gabriëls, D., Hernández, W. Y., Sels, B., Van Der Voort, P., & Verberckmoes, A. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(7), 3876-3902. [Link]

- Google Patents.CN108191607A - The synthetic method of 2- butyl -1- octanols.

- Google Patents.WO1991004242A1 - Improved guerbet process.

-

MDPI. History of Natural Ingredients in Cosmetics.[Link]

-

NMPPDB. 2-Butyl-1-octanol.[Link]

-

PubChem. 2-Butyl-1-octanol.[Link]

-

Wikipedia. Stearyl alcohol.[Link]

Sources

- 1. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]

- 2. WO1991004242A1 - Improved guerbet process - Google Patents [patents.google.com]

- 3. aocs.org [aocs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. petercremerna.com [petercremerna.com]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

The "Natural" Paradox of 2-Butyl-1-octadecanol: Bio-based Synthesis, Analytical Artifacts, and Pharmaceutical Applications

Executive Summary: Deconstructing the "Natural" Claim

In the fields of pharmacognosy and cosmetic chemistry, the "natural occurrence" of 2-butyl-1-octadecanol (CAS: 102547-07-9) is a subject of frequent misunderstanding. As a C22 branched-chain fatty alcohol, it is fundamentally a Guerbet alcohol —a class of compounds synthesized via the catalytic condensation of primary alcohols.

While de novo biosynthesis of 2-butyl-1-octadecanol by plants or marine organisms is not definitively established in rigorous peer-reviewed literature, the compound frequently appears in natural product discourse due to two distinct phenomena:

-

The GC-MS Misidentification Trap: Natural cuticular waxes contain complex mixtures of iso- (ω-1) and anteiso- (ω-2) branched alcohols. Standard GC-MS libraries (like NIST) often lack the exact spectra for these natural isomers and erroneously default to the closest synthetic match: 2-butyl-1-octadecanol.

-

Bio-based "Green" Synthesis: The compound is heavily utilized in the pharmaceutical and cosmetic industries as a "natural origin" ingredient because it can be synthesized entirely from 100% bio-derived precursors (1-hexanol and 1-hexadecanol) [1].

This whitepaper provides an in-depth technical analysis of the mechanistic origins of 2-butyl-1-octadecanol, the analytical causality behind its false identification in natural extracts, and the validated protocols required for its bio-based synthesis and accurate detection.

Mechanistic Origins: The Crossed Guerbet Pathway

To understand why 2-butyl-1-octadecanol is classified as a synthetic or semi-synthetic entity, we must examine its chemical topology. The molecule features an 18-carbon main chain with a 4-carbon (butyl) branch at the β -position (C2).

This specific β -branching is the hallmark of the Guerbet reaction . To yield 2-butyl-1-octadecanol, a crossed Guerbet condensation is performed using two distinct bio-derived alcohols: 1-hexanol (often derived from essential oils or fermentation) and 1-hexadecanol (cetyl alcohol, derived from palm or coconut oil) [1].

The causality of the reaction relies on the in situ catalytic dehydrogenation of these alcohols to their corresponding aldehydes. The α -carbon of hexanal (acting as the nucleophile) attacks the carbonyl carbon of hexadecanal (the electrophile). Subsequent dehydration and hydrogenation yield the fully saturated, β -branched 2-butyl-1-octadecanol.

Figure 1: Mechanistic pathway of the crossed Guerbet reaction yielding 2-butyl-1-octadecanol.

The Analytical Paradox: GC-MS Artifacts in Natural Extracts

A critical issue in phytochemistry is the false reporting of 2-butyl-1-octadecanol in plant extracts. When researchers analyze the unsaponifiable fraction of plant lipids, they encounter naturally occurring branched alcohols (e.g., 18-methylnonadecan-1-ol).

The Causality of Misidentification: In Electron Impact (EI) mass spectrometry, long-chain aliphatic alcohols undergo extensive fragmentation, often losing the molecular ion ( M+ ) entirely. The fragmentation patterns of iso-, anteiso-, and β -branched alcohols are nearly indistinguishable in standard quadrupole MS without high-resolution mass spectrometry (HRMS) or derivatization. Consequently, search algorithms force a match with the most abundant library entry, which is frequently the synthetic Guerbet alcohol.

To ensure scientific integrity, researchers must employ a self-validating analytical system utilizing derivatization and Kovats Retention Indices (RI).

Figure 2: Workflow for differentiating true natural branched alcohols from library mismatches.

Protocol 1: Rigorous GC-MS Validation of Branched Fatty Alcohols

This protocol is designed as a self-validating system to prevent library mismatches.

Step 1: Saponification & Extraction

-

Reflux 1.0 g of the lipid extract in 20 mL of 0.5 M methanolic KOH for 2 hours at 70°C to cleave ester bonds.

-

Extract the unsaponifiable fraction (containing the fatty alcohols) with 3×15 mL of high-purity hexane.

-

Wash the combined hexane layers with distilled water until neutral, dry over anhydrous Na2SO4 , and evaporate under a gentle nitrogen stream.

Step 2: Derivatization (TMS Ethers) Causality: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prevents thermal degradation in the GC injector and preserves the molecular ion fragment ( [M−15]+ ), allowing for accurate mass determination.

-

Reconstitute the dried extract in 100 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA containing 1% TMCS.

-

Incubate at 60°C for 30 minutes.

Step 3: GC-MS Acquisition & Retention Index (RI) Validation

-

Inject 1 µL of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Concurrently inject a standard mixture of C8−C30 n-alkanes under identical temperature programming.

-

Validation: Calculate the Kovats Retention Index for the peak . Compare the experimental RI against literature RI values for TMS-derivatized 2-butyl-1-octadecanol versus natural iso/anteiso C22 alcohols. A mismatch in RI immediately invalidates a naive library hit.

Pharmaceutical & Cosmetic Relevance: Why Synthesize It?

If 2-butyl-1-octadecanol is not extracted from nature, why is it so highly valued in drug development and cosmetics? The answer lies in the physicochemical advantages conferred by its β -branching [1].

Linear fatty alcohols of similar molecular weight (e.g., 1-docosanol) are highly crystalline, waxy solids at room temperature. The butyl branch in 2-butyl-1-octadecanol disrupts intermolecular van der Waals forces, drastically lowering the melting point and creating a compound that is liquid at room temperature. This makes it an exceptional emollient, spreading agent, and penetration enhancer for topical active pharmaceutical ingredients (APIs).

Data Presentation: Linear vs. Branched C22 Alcohols

| Property / Characteristic | 1-Docosanol (Linear C22) | 2-Butyl-1-octadecanol (Branched C22) | Causality / Impact in Formulation |

| Melting Point | ~70°C | < 10°C (Liquid) | Branching disrupts crystal lattice packing; allows for cold-process formulation. |

| Oxidative Stability | High | Extremely High | Fully saturated backbone prevents lipid peroxidation in topical formulations. |

| Skin Penetration | Poor (Occlusive) | Excellent (Enhancer) | Liquid state and branched structure fluidize the stratum corneum lipid matrix. |

| Volatility | Very Low | Low | High molecular weight (326.6 g/mol ) prevents evaporation, ensuring prolonged lubricity. |

Protocol 2: Bio-based "Green" Synthesis of 2-Butyl-1-octadecanol

For drug development professionals requiring "natural origin" certification (e.g., COSMOS/ECOCERT compliance), the compound must be synthesized using bio-derived feedstocks and green catalysis.

Step 1: Feedstock Preparation

-

Source 1-hexanol (derived from fractional distillation of bio-fermented fusel oils) and 1-hexadecanol (derived from the hydrolysis and reduction of sustainably sourced palm kernel oil).

-

Ensure both reagents are anhydrous to prevent catalyst poisoning.

Step 2: Heterogeneous Catalytic Condensation Causality: Utilizing a transition metal catalyst (e.g., Palladium on Carbon, Pd/C) alongside a basic promoter (e.g., KOH) facilitates the dehydrogenation/hydrogenation cycle without requiring external hydrogen gas, maximizing atom economy.

-

In a high-pressure Parr reactor, combine 1-hexadecanol (1.0 molar equivalent) and 1-hexanol (1.5 molar equivalents, excess drives the cross-condensation).

-

Add 2 wt% Pd/C catalyst and 5 wt% KOH.

-

Purge the reactor with nitrogen and heat to 220°C under continuous mechanical stirring (800 rpm) for 8-12 hours.

-

The generated water must be continuously removed via a Dean-Stark apparatus to drive the equilibrium toward the condensation product.

Step 3: Purification

-

Cool the reactor and filter the mixture through a Celite pad to recover the Pd/C catalyst (which can be regenerated).

-

Perform fractional vacuum distillation (at < 1 mbar) to remove unreacted 1-hexanol and intermediate byproducts.

-

Collect the 2-butyl-1-octadecanol fraction, verifying purity (>98%) via GC-FID.

Conclusion

The "natural occurrence" of 2-butyl-1-octadecanol is a fascinating intersection of green chemistry and analytical ambiguity. While it is not a naturally occurring phytochemical, its entirely bio-based synthesis pathway allows it to serve as a sustainable, high-performance excipient in modern pharmacology. By understanding the causality behind GC-MS misidentifications and the mechanics of the Guerbet reaction, researchers can ensure both the scientific integrity of their lipid analyses and the optimal formulation of their topical therapeutics.

References

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives Source: MDPI (Cosmetics 2024, 11(1), 22) URL:[Link]

Spectroscopic Characterization of 2-Butyl-1-Octadecanol: A Technical Guide

Introduction: The Molecular Architecture of a Guerbet Alcohol

2-Butyl-1-octadecanol is a branched-chain primary alcohol belonging to the Guerbet alcohol family. These alcohols are characterized by their β-alkylation, a structural motif that imparts unique physicochemical properties such as a low melting point, high boiling point, and excellent thermal and oxidative stability.[1] These attributes make 2-butyl-1-octadecanol and its homologues valuable in a range of industrial applications, including cosmetics, lubricants, and as chemical intermediates.[2] In the context of pharmaceutical sciences, its properties suggest potential as a stable, non-volatile, and skin-compatible vehicle in topical formulations.

The unambiguous identification and characterization of 2-butyl-1-octadecanol are paramount for its application in research and drug development. Spectroscopic techniques provide a powerful toolkit for elucidating its molecular structure and confirming its identity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-butyl-1-octadecanol, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental spectra for 2-butyl-1-octadecanol are not widely available in the public domain, this guide extrapolates the expected spectral characteristics based on its chemical structure and by drawing comparisons with analogous compounds.[1]

Synthesis via the Guerbet Reaction: A Pathway to Branched Alcohols

2-Butyl-1-octadecanol is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a strong base and a catalyst.[2][3] For the synthesis of 2-butyl-1-octadecanol, the starting material is 1-decanol. The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: The aldehyde undergoes an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The aldol adduct eliminates a molecule of water.

-

Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the branched-chain Guerbet alcohol.[2][4]

Caption: The Guerbet reaction pathway for the synthesis of 2-Butyl-1-octadecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton Environment

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The expected ¹H NMR spectrum of 2-butyl-1-octadecanol would provide key information about the number of different types of protons and their neighboring atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-butyl-1-octadecanol in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[5]

-

Data Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]

-

D₂O Shake Experiment: To definitively identify the hydroxyl proton signal, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The labile hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[5][6]

Predicted ¹H NMR Spectral Data for 2-Butyl-1-Octadecanol

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -CH₃ (terminal) | ~0.9 | Triplet | 6H | Terminal methyl groups of the long alkyl chains. |

| -CH₂- (alkyl chains) | ~1.2-1.4 | Broad Multiplet | ~30H | Numerous methylene groups in the octadecyl and butyl chains. |

| -CH- (branch point) | ~1.4-1.7 | Multiplet | 1H | The single proton at the branch point, coupled to adjacent methylene and CH₂OH protons. |

| -CH₂OH | ~3.5 | Doublet | 2H | Protons on the carbon bearing the hydroxyl group, coupled to the methine proton at the branch point. |

| -OH | Variable (~1-3) | Broad Singlet | 1H | The chemical shift is dependent on concentration and solvent due to hydrogen bonding.[1] |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-butyl-1-octadecanol is expected to be characterized by a large, broad signal in the aliphatic region (~1.2-1.4 ppm) corresponding to the numerous methylene protons of the long alkyl chains. The terminal methyl groups will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene groups. The protons of the -CH₂OH group are diastereotopic and are expected to appear as a doublet around 3.5 ppm, a key indicator of a primary alcohol with a β-branch. The methine proton at the branch point will likely be a complex multiplet due to coupling with the surrounding protons. The hydroxyl proton will present as a broad singlet with a variable chemical shift.

Caption: Key ¹H NMR correlations for 2-Butyl-1-Octadecanol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.[5]

Predicted ¹³C NMR Spectral Data for 2-Butyl-1-Octadecanol

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| -CH₃ (terminal) | ~14 | Terminal methyl carbons of the long alkyl chains. |

| -CH₂- (alkyl chains) | ~22-34 | Numerous methylene carbons in the octadecyl and butyl chains. |

| -CH- (branch point) | ~40-45 | The methine carbon at the branch point. |

| -CH₂OH | ~65 | The carbon atom bonded to the hydroxyl group, deshielded by the electronegative oxygen. |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-butyl-1-octadecanol will be characterized by a cluster of peaks in the aliphatic region (14-45 ppm). The signal for the carbon atom attached to the hydroxyl group (-CH₂OH) is expected to be the most downfield in the aliphatic region, appearing around 65 ppm due to the deshielding effect of the oxygen atom.[7] The terminal methyl carbons will resonate at the most upfield position, around 14 ppm. The numerous methylene carbons of the long alkyl chains will give rise to a series of closely spaced signals between 22 and 34 ppm. The methine carbon at the branch point is expected around 40-45 ppm.

Mass Spectrometry (MS): Fragmentation Analysis for Structural Clues

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 2-butyl-1-octadecanol, electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-butyl-1-octadecanol into the mass spectrometer. This is typically achieved via direct infusion or after separation using gas chromatography (GC-MS).[5]

-

Ionization: Utilize electron ionization (EI) to generate charged fragments.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Fragmentation Pattern for 2-Butyl-1-Octadecanol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 298 | [M]⁺ | Molecular ion (likely weak or absent) |

| 280 | [M-18]⁺ | Loss of a water molecule (dehydration) |

| 241 | [M-57]⁺ | α-cleavage, loss of a butyl radical |

| 143 | [M-155]⁺ | α-cleavage, loss of a C₁₁H₂₃ radical |

Interpretation of the Mass Spectrum

The mass spectrum of 2-butyl-1-octadecanol is expected to show a very weak or absent molecular ion peak at m/z 298 due to the instability of the molecular ion of long-chain alcohols.[5] A prominent peak at m/z 280, corresponding to the loss of a water molecule ([M-18]⁺), is anticipated. The fragmentation pattern will likely be dominated by α-cleavage, the breaking of the bond adjacent to the oxygen atom. This would result in the loss of a butyl radical (C₄H₉•, mass 57) to give a fragment at m/z 241, or the loss of a C₁₁H₂₃• radical (mass 155) to yield a fragment at m/z 143.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-butyl-1-octadecanol will exhibit characteristic absorption bands for its hydroxyl and alkyl groups.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: For a liquid sample like 2-butyl-1-octadecanol, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).[5]

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.[5]

Predicted Infrared Absorption Bands for 2-Butyl-1-Octadecanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000-2850 (strong) | C-H stretch | Alkyl (-CH₃, -CH₂-, -CH-) |

| 1100-1000 (distinct) | C-O stretch | Primary alcohol |

Interpretation of the IR Spectrum

The IR spectrum of 2-butyl-1-octadecanol will be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.[1][8] Strong absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous alkyl groups. A distinct absorption band in the 1100-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.[1]

Caption: General workflow for the synthesis and spectroscopic characterization of 2-Butyl-1-octadecanol.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive and complementary approach to the structural elucidation and characterization of 2-butyl-1-octadecanol. While this guide presents predicted data based on established spectroscopic principles and analogies to similar Guerbet alcohols, the detailed protocols and interpretations serve as a robust framework for researchers, scientists, and drug development professionals working with this and related compounds. The combination of these analytical methods allows for the confident confirmation of the unique branched structure of 2-butyl-1-octadecanol, which is essential for its application in various scientific and industrial fields.

References

-

PubChem. (n.d.). 2-Butyl-1-octanol. Retrieved from [Link]

- Gotor-Fernández, V., et al. (2025). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Spectroscopy Journal, 1(1), 1-15.

-

ResearchGate. (n.d.). Time‐dependent IR‐spectra of an unsuccessful Guerbet‐reaction at 125 °C.... Retrieved from [Link]

- Google Patents. (n.d.). CN108191607A - The synthetic method of 2- butyl -1- octanols.

- Matsuda, T., et al. (2006). Guerbet Reaction of Primary Alcohols Leading to β-Alkylated Dimer Alcohols Catalyzed by Iridium Complexes. The Journal of Organic Chemistry, 71(19), 7485-7487.

-

Wikipedia. (n.d.). Guerbet reaction. Retrieved from [Link]

-

AOCS. (2011). Guerbet Compounds. Retrieved from [Link]

-

ChemBK. (2024). 2-Butyl-1-octanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octanol, 2-butyl-. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical Profiling & Mechanistic Behavior

Comprehensive Safety, Handling, and Operational Guide for 2-Butyl-1-octadecanol in Advanced Formulations

As lipid-based drug delivery systems and advanced cosmetic formulations evolve, the selection of structural lipids and emollients becomes critical. 2-Butyl-1-octadecanol (CAS No. 102547-07-9) is a high-purity, branched-chain fatty alcohol belonging to the Guerbet alcohol family[1][2]. For researchers and drug development professionals, understanding the physicochemical behavior, toxicological profile, and precise handling requirements of this C22 alcohol is essential for designing stable, safe, and efficacious formulations.

This whitepaper synthesizes the mechanistic properties of 2-butyl-1-octadecanol with field-proven safety protocols and self-validating experimental workflows.

2-Butyl-1-octadecanol is synthesized via the Guerbet reaction, which involves the base-catalyzed condensation of primary alcohols to yield a β -alkylated dimer.

The Causality of Branching: In linear fatty alcohols of similar molecular weight (e.g., docosanol), the straight alkyl chains pack tightly into a rigid crystalline lattice, resulting in high melting points. The β -branching in 2-butyl-1-octadecanol introduces significant steric hindrance, disrupting this close packing. Consequently, despite its high molecular weight (326.6 g/mol ), it remains highly fluid at lower temperatures and exhibits exceptionally low volatility. In drug delivery (such as Lipid Nanoparticles or solid lipid nanoparticles), this fluidizing effect prevents the premature crystallization of co-lipids, enhancing the encapsulation efficiency of active pharmaceutical ingredients (APIs).

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 2-Butyl-1-octadecanol |

| CAS Number | 102547-07-9 |

| Molecular Formula | C₂₂H₄₆O |

| Molecular Weight | 326.6 g/mol |

| Structural Class | Branched Fatty Alcohol (Guerbet Alcohol) |

| Toxicity (Oral/Dermal) | Low order of toxicity; non-genotoxic |

| Environmental Hazard | Low aquatic toxicity; readily biodegradable |

Toxicological Profile & Safety Assessment

When integrated into laboratory workflows or scaled manufacturing, 2-butyl-1-octadecanol presents a highly favorable safety profile, consistent with broader and the [3][4].

-

Acute Toxicity: Oral, dermal, and inhalation routes exhibit a fundamentally low order of toxicity. The substance is rapidly metabolized and excreted, with no evidence of genotoxicity or reproductive toxicity[3][4][5].

-

Irritation Potential: While systemic toxicity is negligible, direct contact with concentrated 2-butyl-1-octadecanol can cause mild, transient ocular irritation and mild skin erythema upon prolonged exposure[6].

-

Environmental Impact: The substance is not classified as Persistent, Bioaccumulative, and Toxic (PBT). It is readily biodegradable and demonstrates low aquatic toxicity (Bioconcentration factor < 100)[5].

Standard Operating Procedures (SOP): Handling & Storage

To maintain scientific integrity and personnel safety, handling 2-butyl-1-octadecanol requires strict adherence to the following self-validating safety systems.

Handling Requirements:

-

Engineering Controls: Perform all transfers of the neat chemical within a certified chemical fume hood to mitigate the inhalation of any aerosolized droplets, particularly if the substance is heated during formulation[6].

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat are mandatory[6].

-

Storage Conditions: Store in tightly closed, original containers in a cool, well-ventilated area away from strong oxidizing agents. Validation: Routinely inspect container seals; exposure to ambient moisture or oxygen over prolonged periods can lead to slow auto-oxidation, altering the lipid's peroxide value[6].

Spill Response & Environmental Remediation:

Step-by-step spill containment and environmental remediation protocol.

-

Containment: Do not discharge into drains. Turn leaking containers leak-side up. Absorb the spill using an inert, dry material (e.g., sand, vermiculite)[6].

-

Decontamination Validation: After mechanical collection, wash the surface with a strong surfactant/soap solution. Self-Validation: The surface must pass a tactile "slip test." If the surface remains slick, residual fatty alcohol is present, and a secondary surfactant wash is required.

Experimental Workflow: Lipid Nanocarrier Formulation

When utilizing 2-butyl-1-octadecanol as a structural lipid in nanocarriers, the formulation process must be tightly controlled. The following protocol utilizes the chemical's fluidizing properties to create highly uniform lipid emulsions.

Protocol: Preparation of 2-Butyl-1-octadecanol-Enriched Emulsions

Step 1: Lipid Phase Preparation

-

Action: Weigh 2-butyl-1-octadecanol alongside primary phospholipids (e.g., DSPC) and cholesterol. Heat the mixture to 65°C under continuous magnetic stirring.

-

Causality: Heating to 65°C ensures the temperature exceeds the phase transition temperature ( Tm ) of the saturated co-lipids. The β -branched structure of 2-butyl-1-octadecanol acts as an intercalating fluidizer, preventing the phospholipids from forming rigid, impermeable crystalline domains during the subsequent cooling phase.

Step 2: Aqueous Phase Preparation

-

Action: Dissolve the API in an aqueous buffer (e.g., PBS, pH 7.4) and heat to exactly 65°C.

-

Causality: Matching the aqueous phase temperature to the lipid phase is critical. A temperature mismatch will cause localized "lipid shock," leading to immediate precipitation of the fatty alcohol and heterogeneous particle sizes.

Step 3: High-Shear Emulsification

-

Action: Inject the aqueous phase into the lipid phase. Subject the mixture to high-shear homogenization (10,000 rpm for 5 minutes) or microfluidic mixing.

Step 4: Cooling and Self-Validation

-

Action: Allow the emulsion to cool to room temperature dynamically while stirring at 300 rpm.

-

Validation System: Perform Dynamic Light Scattering (DLS) immediately after cooling.

-

Pass Condition: A Polydispersity Index (PDI) of < 0.2 and a Z-average diameter between 80–150 nm.

-

Fail Condition: A PDI > 0.2 indicates failed self-assembly (likely due to lipid shock or insufficient shear). The batch must be subjected to a secondary high-pressure homogenization cycle.

-

Microfluidic formulation workflow for 2-butyl-1-octadecanol nanocarriers.

Waste Management and Disposal

Due to its organic load and potential to alter local biochemical oxygen demand (BOD) in aquatic systems, 2-butyl-1-octadecanol must not be disposed of via standard aqueous waste streams[5][6].

-

Protocol: Collect all unreacted material, contaminated wipes, and failed emulsion batches in a designated, sealable organic waste container.

-

Disposal: Waste must be routed to a licensed environmental facility for controlled high-temperature incineration in compliance with local, state, and federal regulations[5].

References

-

Multiscreensite. SAFETY DATA SHEET: GUERBET ALCOHOLS, C10, ETHOXYLATED. Retrieved from: [Link]

-

Ataman Kimya. 2-OCTYL-1-DODECANOL (C20 GUERBET ALCOHOL) Technical Data. Retrieved from: [Link]

-

U.S. Environmental Protection Agency (EPA) / Regulations.gov. Available Human Health Information for ISOFOL NN XX-YY Surfactants. Retrieved from:[Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. Retrieved from:[Link]

Sources

thermodynamic properties of 2-butyl-1-octadecanol

Thermodynamic Profiling and Phase Behavior of 2-Butyl-1-Octadecanol: A Comprehensive Guide for Formulation Science

Executive Summary

As a Senior Application Scientist specializing in lipid thermodynamics and formulation engineering, I frequently encounter the challenge of balancing lipid stability with physiological fluidity. 2-Butyl-1-octadecanol (CAS: 102547-07-9), a C22 branched Guerbet alcohol, represents a masterclass in structural thermodynamics [1]. By introducing a beta-positioned butyl branch onto an 18-carbon aliphatic backbone, the molecule deliberately disrupts crystalline packing. This whitepaper decodes the , detailing the causality behind its phase behavior, the self-validating analytical methodologies used to profile it, and its critical implications in advanced drug delivery systems such as Lipid Nanoparticles (LNPs).

Structural Thermodynamics & Causality of Phase Behavior

To understand the thermodynamic profile of 2-butyl-1-octadecanol, we must examine the physical chemistry of the Guerbet reaction [2]. Natural fatty alcohols, such as 1-docosanol (linear C22), possess highly ordered, symmetrical aliphatic chains that maximize Van der Waals contact area. This results in a tightly packed crystalline lattice with a high melting point ( Tm≈70 °C) and a high enthalpy of fusion ( ΔHfus ).

In contrast, 2-butyl-1-octadecanol is synthesized via the base-catalyzed aldol condensation of smaller alcohols, resulting in a primary alcohol with a distinct beta-branch[3].

-

Steric Hindrance & Lattice Disruption: The 4-carbon (butyl) branch acts as a steric wedge. When the molecules attempt to solidify, this branch prevents the 18-carbon main chains from aligning perfectly.

-

Gibbs Free Energy & Melting Point Depression: Because the crystalline state is less stable (higher enthalpy) than its linear counterpart, less thermal energy is required to overcome the intermolecular forces. Consequently, the melting point is drastically depressed, shifting the material from a hard wax to a semi-solid or viscous liquid at room temperature.

-

Oxidative & Thermal Stability: Despite its fluidity, 2-butyl-1-octadecanol remains fully saturated. It lacks the double bonds found in oleyl alcohol, meaning it maintains exceptional oxidative stability and a high boiling point without the risk of rancidity [4].

Quantitative Thermodynamic Parameters

The following table summarizes the thermodynamic shift induced by beta-branching, comparing 2-butyl-1-octadecanol to its linear isomer.

| Thermodynamic Property | 2-Butyl-1-octadecanol (Branched C22) | 1-Docosanol (Linear C22) | Thermodynamic Driver / Causality |

| Molecular Formula | C₂₂H₄₆O | C₂₂H₄₆O | Structural Isomerism |

| Molecular Weight | 326.6 g/mol | 326.6 g/mol | N/A |

| Melting Point ( Tm ) | ~35 - 45 °C (Extrapolated) | 70 - 72 °C | Steric hindrance from C4 branch disrupts lattice packing |

| Enthalpy of Fusion ( ΔHfus ) | Significantly Lower | High | Reduced Van der Waals contact area in the solid state |

| Boiling Point ( Tb ) | > 350 °C | > 380 °C | High molecular weight maintains low volatility |

| Oxidative Stability | Exceptionally High | High | Fully saturated aliphatic backbone prevents auto-oxidation |

Experimental Methodologies for Thermodynamic Profiling

To generate trustworthy, reproducible data for lipid excipients, experimental protocols must be self-validating. Below are the definitive workflows for profiling the thermodynamics of 2-butyl-1-octadecanol.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To accurately quantify the melting point ( Tm ) and enthalpy of fusion ( ΔHfus ). Self-Validation System: Prior to sample analysis, the DSC cell constant and temperature must be calibrated using a high-purity Indium standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the endothermic data collected is absolute and instrument-independent.

-

Sample Encapsulation: Weigh precisely 3.00 ± 0.10 mg of 2-butyl-1-octadecanol into a Tzero aluminum pan and hermetically seal it.

-

Causality: Precise mass control is critical because ΔHfus calculations are strictly mass-dependent. Hermetic sealing prevents endothermic volatilization artifacts from skewing the melting data.

-

-